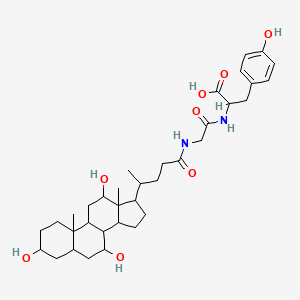
Cholylglycyltyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
コリルグリシルチロシンの調製には、コリルグリシンを合成した後、チロシンと結合させる工程が含まれます。 記載されている方法の1つには、コリルグリシルチロシンをヨウ素125を用いてヨウ素化する方法が含まれますが、これはラジオイムノアッセイでトレーサーとして使用されます . 合成手順では一般的に、過剰量のチロシンメチルエステル塩酸塩を使用します .
化学反応の分析
コリルグリシルチロシンは、以下を含むさまざまな化学反応を起こします。
酸化: この反応には、酸素の付加または水素の除去が含まれます。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: この反応には、水素の付加または酸素の除去が含まれます。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
置換: この反応には、1つの原子または原子のグループを別の原子または原子のグループと置き換えることが含まれます。一般的な試薬には、ハロゲンと求核剤があります。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究における用途
コリルグリシルチロシンは、以下のものを含むいくつかの科学研究用途があります。
科学的研究の応用
作用機序
コリルグリシルチロシンの作用機序には、肝臓の胆汁酸トランスポーターとの相互作用が含まれます。この化合物は肝細胞に取り込まれ、胆汁中に排泄されるため、肝胆道系の画像化が可能になります。 コリルグリシルチロシンのヨウ素化形態は、放射性トレーサーとして機能し、画像診断装置で検出可能なガンマ線を放出します .
類似化合物との比較
コリルグリシルチロシンは、その特定の構造と用途により、グリシン化胆汁酸の中で独特です。類似の化合物には以下が含まれます。
タウロコール酸: 医療画像診断に使用される別の胆汁酸抱合体。
グリココール酸: 類似の性質を持つが薬物動態が異なるグリシン抱合胆汁酸。
特性
分子式 |
C35H52N2O8 |
|---|---|
分子量 |
628.8 g/mol |
IUPAC名 |
3-(4-hydroxyphenyl)-2-[[2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C35H52N2O8/c1-19(4-11-30(42)36-18-31(43)37-27(33(44)45)14-20-5-7-22(38)8-6-20)24-9-10-25-32-26(17-29(41)35(24,25)3)34(2)13-12-23(39)15-21(34)16-28(32)40/h5-8,19,21,23-29,32,38-41H,4,9-18H2,1-3H3,(H,36,42)(H,37,43)(H,44,45) |
InChIキー |
HERYPGYAYHTUGY-UHFFFAOYSA-N |
正規SMILES |
CC(CCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


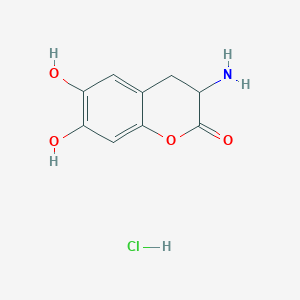
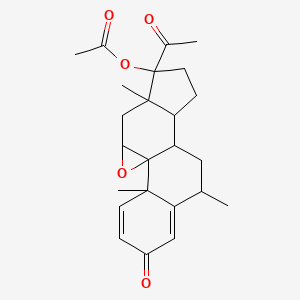
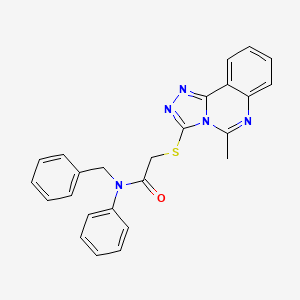

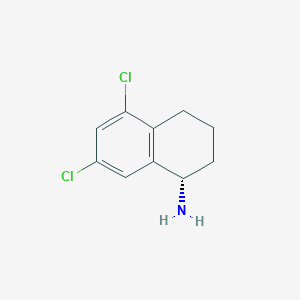

![4-[4-[2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]phenyl]-2-methoxybenzoic acid](/img/structure/B12294902.png)
![[6-[6-[[(11Z,13Z)-4-acetyloxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12294914.png)
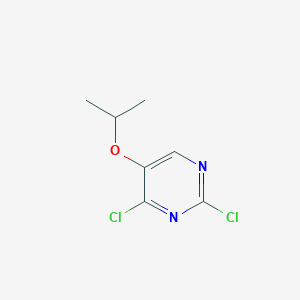
![2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B12294932.png)

![2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide;dihydrochloride](/img/structure/B12294944.png)
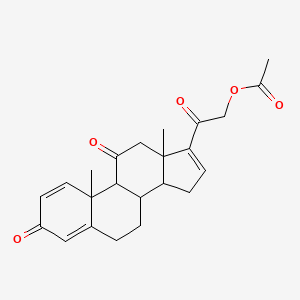
![(6-Acetyloxy-11-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl) 2-methylprop-2-enoate](/img/structure/B12294950.png)
